4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (CAS: 54714-11-3), commonly known as Steglich's cyclic carbonate or DP-TDO, is a highly specialized activating agent used in peptide synthesis and advanced organic transformations [1]. Operating as a precursor to highly reactive 4-acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides (TDO esters), this compound is supplied as a moisture-sensitive crystalline powder requiring refrigerated storage (2–8 °C) [2]. Unlike conventional carbodiimides, DP-TDO provides a distinct activation mechanism that facilitates both standard nucleophilic acyl substitutions and electrophilic C-acylation, making it a premium choice for complex synthetic workflows, polymer functionalization, and processes requiring strictly chromatography-free byproduct removal[1].
Generic substitution with standard coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or HATU frequently fails in scale-up or specialized acylation scenarios due to byproduct intractability and limited electrophilicity [1]. DCC generates dicyclohexylurea (DCU), a notoriously insoluble byproduct that often necessitates resource-intensive chromatographic purification, reducing overall process yield and throughput [1]. Furthermore, standard activated esters (such as NHS esters) generated by conventional reagents are strictly limited to reacting with heteroatom nucleophiles (amines and alcohols) and fail completely in C-C bond formation [2]. DP-TDO circumvents these limitations by generating TDO esters that are potent enough to undergo Friedel-Crafts acylation, while its activation byproduct (HOTDO) is entirely base-soluble, allowing for rapid, completely aqueous removal and subsequent recycling [2].
In synthetic workflows, the removal of coupling byproducts is a major bottleneck. DP-TDO activation generates the byproduct HOTDO, which can be quantitatively extracted using a saturated sodium bicarbonate wash and subsequently recycled [1]. In contrast, DCC coupling produces DCU, which is insoluble in both aqueous and most organic phases, typically requiring filtration and chromatography that can reduce isolated yields by 10-15% [1].
| Evidence Dimension | Byproduct aqueous solubility and recovery method |
| Target Compound Data | 100% extractable via mild aqueous base (NaHCO3) and recyclable |
| Comparator Or Baseline | DCC (Dicyclohexylcarbodiimide): Insoluble DCU byproduct requiring filtration/chromatography |
| Quantified Difference | Elimination of chromatographic purification step for byproduct removal |
| Conditions | Standard amide/ester coupling workup conditions |
Allows process chemists to scale up peptide and ester syntheses without the solvent and time costs associated with chromatographic byproduct removal.
While standard activated esters are limited to N- and O-acylation, TDO esters generated from DP-TDO are sufficiently electrophilic to act as acylating agents in Friedel-Crafts reactions [1]. When reacted with activated aromatic compounds (e.g., veratrole) or olefins in the presence of AlCl3, DP-TDO-derived esters afford aromatic and unsaturated ketones in high yields (68-73%) [1]. Standard NHS esters or HOBt esters yield 0% under identical C-acylation conditions due to insufficient leaving group ability [2].
| Evidence Dimension | Yield of Friedel-Crafts acylation products |
| Target Compound Data | 68-73% yield of aromatic/unsaturated ketones |
| Comparator Or Baseline | NHS esters: 0% yield (inactive for C-acylation) |
| Quantified Difference | >68% absolute increase in C-acylation yield |
| Conditions | AlCl3 catalyst, activated aromatic/olefin substrates, standard Friedel-Crafts conditions |
Enables buyers to utilize a single, stable carboxyl-activating agent for both traditional peptide coupling and advanced C-C bond forming reactions.
The functionalization of biodegradable polymers like poly-3-hydroxybutyrate (PHB) requires mild activation to prevent chain scission. DP-TDO successfully mediates the coupling of fluorescent amines (e.g., dansylcadaverine) to the carboxyl termini of PHB without causing degradation of the polymer backbone [1]. Baseline methods using thionyl chloride or oxalyl chloride to form acid chlorides typically result in significant reduction of polymer molecular weight due to acid-catalyzed backbone cleavage[1].
| Evidence Dimension | Polymer backbone integrity during end-group activation |
| Target Compound Data | Intact PHB backbone post-functionalization |
| Comparator Or Baseline | Thionyl chloride (SOCl2): Significant reduction in molecular weight (chain cleavage) |
| Quantified Difference | Preservation of mechanical/structural properties of the polymer |
| Conditions | Mild coupling of dansylcadaverine to PHB-diol carboxyl groups |
Crucial for materials scientists and biomedical engineers who need to label or modify biodegradable polymers without destroying their structural integrity.
Because the HOTDO byproduct of DP-TDO activation is highly soluble in mild aqueous base (NaHCO3), this compound is ideal for scale-up peptide synthesis where avoiding chromatographic purification is a primary process goal. It directly replaces DCC in workflows where DCU precipitation causes reactor fouling or product contamination[1].
DP-TDO is uniquely suited for generating TDO esters that serve as potent acylating agents for C-C bond formation. It is the reagent of choice when synthesizing aromatic or unsaturated ketones from carboxylic acids and olefins/activated aromatics, avoiding the need to generate harsh, unstable acid chlorides [2].
For the development of labeled biomaterials or modified copolyester-urethanes, DP-TDO provides the mild activation necessary to couple amines or fluorophores to poly-3-hydroxybutyrate (PHB) without inducing acid-catalyzed backbone degradation, preserving the polymer's mechanical properties for injection molding or biomedical use [3].
Irritant